molecular formula C14H11F4NO3 B1310445 Ethyl 6,7,8-trifluoro-1-(2-fluoroethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 93969-13-2

Ethyl 6,7,8-trifluoro-1-(2-fluoroethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B1310445
CAS No.: 93969-13-2
M. Wt: 317.23 g/mol
InChI Key: HDGNABAQEHQIFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6,7,8-trifluoro-1-(2-fluoroethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a strategically fluorinated quinoline-3-carboxylate ester that serves as a versatile and critical synthetic intermediate in medicinal chemistry research. Its primary research value lies in the construction of novel fluoroquinolone scaffolds, a class of compounds renowned for their potent antibacterial activity and broader therapeutic potential. The molecular architecture of this compound, featuring multiple fluorine atoms and a flexible 2-fluoroethyl side chain at the N1 position, is engineered to enhance interactions with bacterial enzymes and improve physicochemical properties. Researchers utilize this intermediate to develop new analogs that target essential bacterial enzymes, specifically DNA gyrase and topoisomerase IV, with the aim of overcoming multi-drug resistant pathogens. The presence of the fluorine atoms is a key design element, as it is known to increase cell membrane permeability and metabolic stability in drug candidates. Furthermore, the reactive ester group allows for efficient derivatization, enabling the synthesis of diverse amide and hydrazide derivatives for structure-activity relationship (SAR) studies. Beyond antimicrobial applications, this core structure is also investigated for its potential in other therapeutic areas, including as a scaffold for developing anticancer agents, given the documented activity of some quinolone derivatives against human topoisomerase II . This compound is for research use only and is a fundamental tool for chemists and biologists exploring next-generation quinolone-based therapeutics.

Properties

IUPAC Name

ethyl 6,7,8-trifluoro-1-(2-fluoroethyl)-4-oxoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F4NO3/c1-2-22-14(21)8-6-19(4-3-15)12-7(13(8)20)5-9(16)10(17)11(12)18/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDGNABAQEHQIFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)F)F)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F4NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408206
Record name ethyl 6,7,8-trifluoro-1-(2-fluoroethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93969-13-2
Record name ethyl 6,7,8-trifluoro-1-(2-fluoroethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 1,4-dihydro-1-(2-fluoroethyl)-4-oxo-6, 7, 8-trifluoro-3-quinolinecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6,7,8-trifluoro-1-(2-fluoroethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with ethyl 2-fluoroacetate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,7,8-trifluoro-1-(2-fluoroethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

Ethyl 6,7,8-trifluoro-1-(2-fluoroethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6,7,8-trifluoro-1-(2-fluoroethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or receptors, leading to alterations in cellular pathways. The presence of fluorine atoms can enhance its binding affinity and selectivity for these targets, contributing to its biological effects.

Comparison with Similar Compounds

Substituent Variations at the N-1 Position

The N-1 substituent significantly influences antibacterial activity, pharmacokinetics, and toxicity. Key analogs include:

Compound Name N-1 Substituent Molecular Formula Molecular Weight Key Properties/Applications
Target Compound (QZ-0215) 2-Fluoroethyl C₁₄H₁₂F₄NO₃ 326.25* Research intermediate; fluorinated side chain enhances lipophilicity
Ethyl 1-Ethyl-6,7,8-Trifluoro-4-Oxo-1,4-Dihydroquinoline-3-Carboxylate Ethyl C₁₄H₁₂F₃NO₃ 299.25 Simpler alkyl chain; lower steric hindrance
Ethyl 6,7,8-Trifluoro-1-(4-Fluorophenyl)-... 4-Fluorophenyl C₁₈H₁₂F₄NO₃ 373.29 Aromatic substituent; potential enhanced DNA binding
Levofloxacin Impurity W (S)-1-Hydroxypropan-2-yl C₁₅H₁₄F₃NO₄ 329.28 Chiral hydroxy group; impacts solubility and metabolism
Ethyl 1-Cyclopropyl-6-Fluoro-7-... Cyclopropyl C₁₆H₁₆F₃N₃O₃ 355.32 Common in clinical fluoroquinolones (e.g., ciprofloxacin)

*Calculated based on molecular formula.

Key Observations :

  • Cyclopropyl substituents (e.g., in ciprofloxacin derivatives) enhance Gram-negative activity by optimizing gyrase binding . The target's fluoroethyl group may offer a balance between potency and reduced cytotoxicity.
  • 4-Fluorophenyl analogs (e.g., ) exhibit broader-spectrum activity but may suffer from metabolic instability due to aromatic oxidation.

Fluorination Patterns

The 6,7,8-trifluoro configuration in the target compound contrasts with other derivatives:

  • Ethyl 1-Cyclopropyl-6-Fluoro-7-((2-Methoxy...) : Monofluorination at C-6 with a methoxy group at C-7 reduces DNA gyrase inhibition but improves solubility.
  • Ethyl 6-Bromo-8-Fluoro-4-Oxo-... : Halogen diversity (Br at C-6, F at C-8) may alter target selectivity.
  • Ethyl 6,7,8-Trifluoro-4-Oxo-... (QP-8841) : Lacking the N-1 substituent, this compound serves as a precursor; its minimal structure highlights the necessity of N-1 modifications for biological activity.

Biological Activity

Ethyl 6,7,8-trifluoro-1-(2-fluoroethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS Number: 93969-13-2) is a synthetic compound belonging to the class of quinolones. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles various studies and findings related to its biological activity, highlighting its mechanisms, efficacy, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H11F4NO3C_{14}H_{11}F_{4}NO_{3}. The compound features a quinoline backbone with several fluorine substituents, which are known to enhance biological activity by altering pharmacokinetic properties.

PropertyValue
Molecular Weight317.24 g/mol
Melting PointDecomposes at 275 °C
SolubilitySoluble in organic solvents
Hazard ClassificationIrritant

Antimicrobial Activity

Research has demonstrated that derivatives of quinolone compounds exhibit significant antibacterial properties. A study focusing on related compounds indicated that modifications at the 5-position of the quinolone ring can enhance antibacterial efficacy. Specifically, the presence of trifluoromethyl groups has been associated with increased potency against various bacterial strains .

Case Study:
In a comparative study of several quinolone derivatives, those containing trifluoromethyl groups showed enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.5 to 16 µg/mL depending on the specific structure .

Anticancer Activity

Quinolones have also been investigated for their potential anticancer effects. This compound has been evaluated for its ability to induce apoptosis in cancer cell lines. The mechanism appears to involve the inhibition of topoisomerase enzymes, which are crucial for DNA replication and transcription.

Research Findings:
A study published in Free Radical Biology & Medicine reported that this compound exhibited cytotoxic effects on various cancer cell lines including breast and lung cancer cells. The IC50 values were determined to be in the range of 10–20 µM, indicating a promising therapeutic index .

The biological activity of this compound is primarily attributed to its interaction with bacterial enzymes and cellular pathways:

  • Topoisomerase Inhibition: The compound inhibits topoisomerase II and IV enzymes in bacteria and cancer cells respectively.
  • DNA Damage Induction: By interfering with DNA replication processes, it leads to increased levels of reactive oxygen species (ROS), contributing to cell death.
  • Fluorine Substitution Effects: The presence of multiple fluorine atoms enhances lipophilicity and membrane permeability, facilitating better cellular uptake.

Q & A

Basic: What synthetic strategies are employed to prepare Ethyl 6,7,8-trifluoro-1-(2-fluoroethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate?

Answer:
The synthesis typically involves multi-step reactions, including cyclization, fluorination, and functional group modifications. For example, reduction of nitro intermediates (e.g., using stannous chloride in HCl) yields diamino derivatives, which are critical for constructing the quinoline core . Ethylation or fluoroethylation steps require precise control of reaction conditions (e.g., solvent, temperature) to avoid side products, as seen in analogous fluoroquinolone syntheses . Key intermediates are characterized via NMR and mass spectrometry to confirm regioselectivity and purity .

Advanced: How can regioselectivity challenges during the introduction of fluorine substituents be resolved?

Answer:
Regioselectivity in fluorination is influenced by steric and electronic factors. For example, nitration and subsequent reduction steps in similar compounds (e.g., ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro derivatives) show that electron-deficient aromatic rings favor substitution at specific positions . Computational modeling (not explicitly cited but inferred from crystallographic data) can predict reactive sites, while experimental validation via X-ray crystallography confirms substituent positioning . Adjusting reaction time and temperature can also mitigate competing pathways .

Basic: What spectroscopic and analytical methods are used to confirm the structure of this compound?

Answer:

  • 1H/13C NMR : Identifies proton environments and carbon frameworks, particularly distinguishing between keto/enol tautomers common in 4-oxoquinolines .
  • IR Spectroscopy : Confirms carbonyl (C=O) and carboxylic ester (C-O) groups via characteristic stretching frequencies .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns, critical for detecting impurities .
  • Elemental Analysis : Ensures stoichiometric consistency with the molecular formula .

Advanced: How do intermolecular interactions affect the crystallization of fluoroquinolone derivatives?

Answer:
Crystal packing is stabilized by non-covalent interactions such as C–H⋯O, C–H⋯F, and π-π stacking. For instance, in ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro derivatives, C–H⋯O hydrogen bonds (3.06–3.54 Å) and halogen interactions (C–H⋯Cl) direct molecular alignment . Solvent choice (e.g., ethanol vs. water) influences polymorphism, as seen in pefloxacin hydrate structures, where water molecules mediate O–H⋯N/O hydrogen bonds . SHELXL refinement tools are essential for modeling these interactions .

Advanced: How can conflicting data from reduction reactions be systematically addressed?

Answer:
Contradictory outcomes (e.g., varying product ratios under different reduction conditions) require mechanistic analysis. For example, stannous chloride in HCl yields diamino derivatives, while ethanol under reflux promotes hydrolysis to carboxylic acids . Kinetic vs. thermodynamic control should be evaluated via time-resolved experiments. Complementary techniques like HPLC-MS can monitor intermediate formation, and computational studies (DFT) can elucidate energy barriers for competing pathways .

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

  • Personal Protective Equipment (PPE) : Use chemical-resistant gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Work in a fume hood to prevent inhalation of vapors .
  • Decomposition Risks : Avoid high heat; combustion may release HF, CO, and NOx .
  • Waste Disposal : Classify as hazardous waste and consult local regulations for incineration or chemical treatment .

Advanced: How is the SHELX software suite applied in refining crystal structures of related compounds?

Answer:
SHELX programs (e.g., SHELXD for phasing, SHELXL for refinement) enable high-resolution structure determination. For example:

  • Direct Methods : SHELXD solves phase problems using intensity statistics, critical for small-molecule structures .
  • Hydrogen Bond Modeling : SHELXL refines H-atom positions via riding models or difference Fourier maps, as seen in pefloxacin hydrate studies .
  • Twinned Data Handling : SHELXL’s TWIN/BASF commands correct for pseudo-merohedral twinning in macromolecular crystals . Validation tools (e.g., R-factor analysis) ensure structural accuracy .

Advanced: What strategies enhance the antimicrobial activity prediction of this compound based on structural analogs?

Answer:

  • QSAR Modeling : Correlate substituent patterns (e.g., fluoroethyl groups) with bioactivity using databases of fluoroquinolone derivatives .
  • Targeted Modifications : Introducing piperazine or pyrazole moieties (as in HIV integrase inhibitors) can improve target binding .
  • In Vitro Screening : Test against Gram-positive/negative bacterial panels, noting MIC values and resistance profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.